molecular formula C18H18N2O3 B2689053 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide CAS No. 505065-21-4

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2689053
CAS No.: 505065-21-4
M. Wt: 310.353
InChI Key: RTCSZLWAOKVVGT-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound with a complex structure that includes cyano, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction begins with the formation of an intermediate compound through a nucleophilic substitution reaction.

    Addition of cyano group: The intermediate is then reacted with a cyanating agent to introduce the cyano group.

    Formation of the final product: The final step involves the reaction of the intermediate with 2-methoxyphenyl and 4-methoxyphenyl groups under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure.

    Continuous flow processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide can be compared with similar compounds such as:

    2-cyano-N-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-cyano-N-(2-methoxyphenyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group on the 4-phenyl group.

    2-cyano-N-(2-methoxyphenyl)-3-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

These compounds share similar chemical properties but may differ in their biological activity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-10,14H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSZLWAOKVVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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